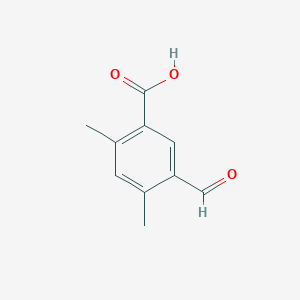

5-Formyl-2,4-dimethylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are organic compounds where a carboxyl group is directly attached to an aromatic ring. numberanalytics.comvedantu.com This arrangement imparts a unique set of physical and chemical properties. The aromatic ring influences the acidity of the carboxyl group, generally making aromatic carboxylic acids stronger than their aliphatic counterparts due to the electron-withdrawing nature of the ring. vedantu.com Conversely, the carboxyl group, being deactivating and meta-directing, affects electrophilic substitution reactions on the aromatic ring. vedantu.combritannica.com

Formylbenzoic acids are a subset of aromatic carboxylic acids that also contain an aldehyde functional group. This dual functionality is key to their chemical versatility. The presence of both an electron-withdrawing formyl group and a carboxyl group on the benzene (B151609) ring further influences the compound's reactivity and electronic properties.

Significance of Multifunctional Aromatic Building Blocks

Multifunctional aromatic building blocks are molecules that possess two or more reactive functional groups attached to an aromatic core. nih.gov These compounds are of paramount importance in organic synthesis as they allow for the construction of complex molecular architectures in a more efficient and convergent manner. nih.govresearchgate.net The distinct reactivity of each functional group enables sequential and selective chemical modifications, providing access to a diverse array of derivatives. nih.gov

5-Formyl-2,4-dimethylbenzoic acid exemplifies the utility of such building blocks. The carboxylic acid group can undergo reactions such as esterification and amidation, while the formyl group is amenable to transformations like oxidation, reduction, and condensation reactions. This dual reactivity makes it a valuable starting material in the synthesis of pharmaceuticals, polymers, and other fine chemicals. synhet.com For instance, the formyl group can be a key component in the formation of heterocyclic rings, a common structural motif in many biologically active molecules.

Scope of Academic Inquiry into this compound

Academic and industrial research into this compound primarily focuses on its role as a versatile intermediate in organic synthesis. synhet.combiosynth.com Investigations often explore its utility in the preparation of novel compounds with potential applications in medicinal chemistry and materials science. synhet.com For example, its structural analogue, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a critical intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. nbinno.com

The presence of the two methyl groups on the aromatic ring of this compound also provides a unique substitution pattern that can influence the properties and reactivity of its derivatives. Research may also delve into the development of efficient synthetic routes to this compound and the optimization of reaction conditions for its various transformations. The compound is often used in the synthesis of specialized research chemicals and as a building block for creating libraries of compounds for drug discovery screening. biosynth.com

Chemical and Physical Properties

The specific properties of this compound are crucial for its application in synthesis. Below is a table summarizing its key identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1379174-31-8 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Solid |

Data sourced from multiple chemical suppliers and databases. biosynth.comcymitquimica.com

Synthesis and Reactions

The synthesis of this compound typically starts from 2,4-dimethylbenzoic acid. A common method for introducing the formyl group is through formylation reactions, such as the Vilsmeier-Haack reaction or by using other formylating agents.

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups.

Reactions of the Carboxylic Acid Group:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines, often via an activated intermediate like an acid chloride, to form amides.

Reactions of the Formyl Group:

Oxidation: Can be oxidized to a second carboxylic acid group, yielding 2,4-dimethylterephthalic acid.

Reduction: Can be reduced to a hydroxymethyl group, forming 5-(hydroxymethyl)-2,4-dimethylbenzoic acid.

Condensation Reactions: Can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other carbon-carbon bond-containing products.

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPWSEGIQWGQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Formyl 2,4 Dimethylbenzoic Acid

Reactions of the Aldehyde Moiety

The aldehyde group in 5-Formyl-2,4-dimethylbenzoic acid is a primary site for a variety of chemical reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic nature of the benzene (B151609) ring, substituted with two methyl groups and a carboxylic acid, influences the reactivity of the formyl group.

Oxidation Reactions

The formyl group of this compound can be readily oxidized to a second carboxylic acid group, yielding 2,4-dimethylisophthalic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. While specific studies on this compound are limited, the oxidation of structurally similar aromatic aldehydes is well-documented. For instance, the oxidation of 4-formyl-3-methylbenzoic acid to the corresponding dicarboxylic acid proceeds efficiently. stackexchange.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are typically employed for this purpose. A greener alternative involves the use of hydrogen peroxide with a selenium-containing catalyst, which has been shown to be effective for the oxidation of various benzaldehydes to their corresponding benzoic acids. mdpi.com

Table 1: Representative Oxidation Reactions of Aromatic Aldehydes

| Aldehyde | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Formyl-3-methylbenzoic acid | KMnO₄ | Aqueous base, then acid | Heat | 3-Methyl-1,4-benzenedicarboxylic acid | Good | stackexchange.com |

| Benzaldehyde | (PhSe)₂, H₂O₂ | Water | Room Temp, 6h | Benzoic acid | Quantitative | mdpi.com |

Reduction Reactions

The aldehyde moiety can be selectively reduced to a hydroxymethyl group, affording 5-hydroxymethyl-2,4-dimethylbenzoic acid. This reduction can be accomplished using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in The choice of reducing agent is crucial to avoid the simultaneous reduction of the carboxylic acid group. Sodium borohydride is generally preferred for its milder nature and higher selectivity for aldehydes and ketones over carboxylic acids. ncert.nic.in

Table 2: Representative Reduction Reactions of Aromatic Aldehydes

| Aldehyde | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Formyl-3-methylbenzoic acid | NaBH₄ | Ethanol (B145695) | Room Temp | 4-(Hydroxymethyl)-3-methylbenzoic acid | High | stackexchange.com |

| Benzaldehyde | LiAlH₄ | Diethyl ether, then H₃O⁺ | - | Benzyl alcohol | High | ncert.nic.in |

Condensation Reactions

The aldehyde group of this compound is an excellent electrophile for condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds. These reactions are fundamental for carbon-carbon bond formation.

One of the most notable condensation reactions is the Knoevenagel condensation . thermofisher.commychemblog.comnumberanalytics.com In this reaction, the aldehyde reacts with a compound containing an active methylene group (e.g., malonic acid, malononitrile, or ethyl cyanoacetate) in the presence of a weak base catalyst, such as piperidine (B6355638) or ammonia (B1221849). mychemblog.com This reaction typically leads to the formation of an α,β-unsaturated product. The reaction proceeds through a nucleophilic addition to the aldehyde followed by dehydration. thermofisher.com

Another significant condensation reaction is the Wittig reaction , which converts the aldehyde into an alkene. libretexts.orglibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond. The reaction proceeds via a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.org

Table 3: Representative Condensation Reactions of Aromatic Aldehydes

| Aldehyde | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Piperidine, Ethanol | 2-Benzylidenemalononitrile | thermofisher.com |

| 4-Formylbenzoic acid | Benzyltriphenylphosphonium chloride | NaOH, DMF | 4-Styrylbenzoic acid | wikipedia.org |

Nucleophilic Addition Pathways

The electrophilic carbonyl carbon of the aldehyde group is susceptible to attack by a wide array of nucleophiles. A classic example is the addition of Grignard reagents (RMgX). This reaction results in the formation of a secondary alcohol upon acidic workup. The nature of the R group in the Grignard reagent determines the structure of the resulting alcohol. It is important to note that the acidic proton of the carboxylic acid group will react with the Grignard reagent. Therefore, protection of the carboxylic acid group, for instance as an ester, is necessary before carrying out the Grignard reaction on the aldehyde.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo reactions typical of this functional group, with esterification being a key transformation.

Esterification Reactions

Esterification of the carboxylic acid group can be achieved through several methods. The most common is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled reaction, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govresearchgate.net This method, known as the Steglich esterification , is highly efficient and proceeds at room temperature, avoiding the harsh acidic conditions of the Fischer esterification. organic-chemistry.orgwikipedia.org The existence of methyl 5-formyl-2,4-dimethylbenzoate confirms the feasibility of esterifying the target molecule. bldpharm.com

Table 4: Representative Esterification Reactions of Benzoic Acids

| Carboxylic Acid | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic acid | Methanol | H₂SO₄ (catalytic), Reflux | Methyl benzoate | High | masterorganicchemistry.com |

| General Carboxylic Acid | Alcohol, DCC | DMAP (catalytic), CH₂Cl₂ | Ester | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

Amidation Reactions

The carboxylic acid moiety of this compound is readily converted to its corresponding amide derivatives through various synthetic protocols. The direct condensation of the carboxylic acid with a primary or secondary amine is a fundamental transformation. Modern methods often employ coupling reagents to facilitate this reaction under mild conditions, preserving the integrity of the sensitive formyl group.

One general and effective approach involves the use of titanium tetrachloride (TiCl₄) in a pyridine (B92270) solvent, which mediates the direct condensation of carboxylic acids and amines to furnish amides in moderate to excellent yields. sigmaaldrich.com The proposed mechanism suggests the formation of a reactive adduct between the carboxylate and TiCl₄, which is then susceptible to nucleophilic attack by the amine. sigmaaldrich.com

Alternative strategies for amidation that are applicable to this substrate include:

Oxidative Amidation: Aldehydes can be directly converted to amides. For instance, a visible-light photocatalysis method using a ruthenium-based catalyst can transform an aldehyde into a reactive acid chloride intermediate, which then reacts with an amine. Another approach uses inexpensive copper catalysts with an oxidant to directly couple aldehydes with amine hydrochloride salts.

Activator-Mediated Coupling: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are effective for peptide coupling and can be used to form amide bonds from N-protected amino acids and amines in dichloromethane (B109758) (DCM). wikipedia.org

These methods showcase the diverse options available for converting the carboxylic acid group of this compound into a wide range of amides, a crucial transformation in medicinal chemistry and materials science.

Table 1: Selected General Methods for Amidation Applicable to this compound

| Method | Reagents | Key Features |

|---|---|---|

| Titanium-Mediated Condensation | Carboxylic Acid, Amine, TiCl₄, Pyridine | Direct one-pot condensation with good yields. sigmaaldrich.com |

| Copper-Catalyzed Oxidative Amidation | Aldehyde, Amine·HCl, CuSO₄, t-BuOOH | Uses inexpensive copper catalyst and amine salts. |

Salt Formation and Coordination Chemistry

The presence of the carboxylic acid group allows this compound to readily form carboxylate salts upon reaction with a suitable base. More significantly, this carboxylate functionality, often in conjunction with the formyl oxygen, can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.

While specific studies on this compound complexes are limited, research on the closely related 2,4-dimethylbenzoic acid provides significant insight into its coordination behavior. Lanthanide complexes have been successfully synthesized using 2,4-dimethylbenzoic acid and a neutral nitrogen-containing ligand (5,5'-dimethyl-2,2'-bipyridine). researchgate.net In these structures, the carboxylate group of the 2,4-dimethylbenzoate (B1242700) ligand exhibits remarkable versatility in its coordination modes. researchgate.net

Key coordination patterns observed include:

Chelating Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bridging Bidentate: The two oxygen atoms of the carboxylate group bridge two different metal centers.

Bridging Tridentate: One oxygen atom coordinates to one metal center while the other oxygen bridges two different metal centers. researchgate.net

In these dinuclear lanthanide complexes, the coordination environment around the metal ions, such as Pr³⁺ and Tb³⁺, is often a distorted monocapped square anti-prismatic or a distorted tetragonal antiprism geometry, with coordination numbers of 8 or 9. researchgate.net The formation of these complexes is confirmed by spectroscopic methods, such as Raman spectroscopy, which shows the disappearance of the carboxylic acid C=O stretching vibration and the appearance of new bands corresponding to the asymmetric and symmetric stretching of the coordinated carboxylate group (COO⁻). researchgate.net This demonstrates the strong potential of the carboxylate group in dimethylbenzoic acid scaffolds to act as a versatile building block in coordination chemistry. Similarly, formylbenzoic acids are known to react with metal salts, such as barium carbonate, to yield coordination polymers. sigmaaldrich.com

Reactivity of the Aromatic Core: Electrophilic Aromatic Substitution and Functionalization

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and sulfonation. masterorganicchemistry.comleah4sci.com The position of substitution on the ring is dictated by the directing effects of the existing substituents: the two methyl groups (-CH₃), the carboxylic acid group (-COOH), and the formyl group (-CHO).

Directing Effects:

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors.

Carboxyl (-COOH) and Formyl (-CHO) Groups: These are deactivating groups and are meta-directors. youtube.com

The combined influence of these groups determines the regioselectivity of the reaction. The two methyl groups at positions 2 and 4 strongly activate the ortho and para positions relative to them. The carboxyl and formyl groups deactivate the ring, making the reaction slower than with benzene itself, and direct incoming electrophiles to positions meta to them. youtube.com

Analysis of the substitution patterns reveals the following:

Position 6: This position is ortho to the C2-methyl group and para to the C4-methyl group, making it highly activated. It is also meta to the C5-formyl group. This convergence of directing effects makes position 6 the most probable site for electrophilic attack.

Position 3: This position is ortho to the C4-methyl and meta to the C2-methyl, C1-carboxyl, and C5-formyl groups. While activated by the C4-methyl, it is sterically hindered by the adjacent methyl and carboxyl groups, making substitution less likely.

Therefore, electrophilic aromatic substitution reactions on this compound are predicted to yield predominantly the 6-substituted product. This is consistent with the general principles observed in the nitration of other substituted benzoic acids, where the electrophile adds to the position favored by the activating groups and avoids positions destabilized by electron-withdrawing groups. youtube.com

Multi-component Reactions Incorporating Formylbenzoic Acid Scaffolds

Formylbenzoic acid scaffolds are valuable substrates in multi-component reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. researchgate.net The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid, makes it an ideal candidate for isocyanide-based MCRs like the Ugi and Passerini reactions. wikipedia.orgwikipedia.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org In the case of formylbenzoic acids, the aldehyde and carboxylic acid functionalities are present in the same molecule. This leads to a three-component reaction that can generate complex heterocyclic structures. For example, the reaction of 2-formylbenzoic acid (an isomer of the title compound) with amines and isocyanides is a well-established route to isoindolinones, which are important structural motifs in many biologically active compounds. researchgate.net

The general mechanism involves the initial formation of an imine from the aldehyde and the amine, which is then activated by the intramolecular carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular Mumm rearrangement that drives the reaction to completion, forming the final heterocyclic product. wikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, using a formylbenzoic acid allows the molecule to provide two of the necessary components. The reaction is believed to proceed through a cyclic transition state involving all three components, particularly in aprotic solvents, leading to an α-addition adduct that rearranges to the stable final product. wikipedia.orgrsc.org

Table 2: Key Multi-component Reactions Utilizing Formylbenzoic Acid Scaffolds

| Reaction | Components | Typical Product | Key Feature |

|---|---|---|---|

| Ugi Reaction | Formylbenzoic Acid, Amine, Isocyanide | Isoindolinones and related heterocycles researchgate.net | Forms α-aminoacyl amides, often leading to intramolecular cyclization. wikipedia.org |

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the formyl group, the carboxylic acid group, and the aromatic ring—makes the concepts of chemoselectivity and regioselectivity critical in predicting reaction outcomes.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org The aldehyde and carboxylic acid groups exhibit distinct reactivities.

Aldehyde (-CHO) vs. Carboxylic Acid (-COOH): Aldehydes are generally more electrophilic at the carbonyl carbon than carboxylic acids. wikipedia.orgsolubilityofthings.com Therefore, nucleophiles like organometallic reagents or ylides in Wittig reactions will preferentially attack the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, while a milder agent like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to an alcohol, leaving the carboxylic acid intact. Conversely, reactions that specifically target carboxylic acids, such as certain esterification or amidation conditions, can be performed without affecting the aldehyde. This differential reactivity allows for the selective functionalization of either group by choosing appropriate reagents and conditions. rsc.org

Regioselectivity: This pertains to the direction of a reaction, particularly in electrophilic aromatic substitution, as discussed in section 3.3. The interplay between the activating methyl groups and the deactivating formyl and carboxyl groups directs incoming electrophiles predominantly to the C6 position of the aromatic ring. This predictable regioselectivity is crucial for the synthesis of specifically substituted derivatives.

Derivatives and Analogues of 5 Formyl 2,4 Dimethylbenzoic Acid in Research

Structural Modifications of the Formyl Group

The formyl group of 5-Formyl-2,4-dimethylbenzoic acid is a key site for chemical transformations, allowing for the introduction of diverse functionalities. Common reactions involving the formyl group include:

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 2,4-dimethyl-1,5-dicarboxylic acid.

Reduction: Reduction of the formyl group leads to the formation of a hydroxymethyl group, producing 5-hydroxymethyl-2,4-dimethylbenzoic acid.

Condensation Reactions: The formyl group readily undergoes condensation reactions with amines to form Schiff bases or imines, which can be further modified.

These modifications are crucial for creating libraries of compounds with varied electronic and steric properties, which are then screened for biological activity.

Modifications of the Carboxylic Acid Group

The carboxylic acid group is another prime target for modification, often to improve pharmacokinetic properties such as absorption and metabolic stability. Key modifications include:

Esterification: Conversion of the carboxylic acid to an ester can enhance lipophilicity and cell membrane permeability. This is a common strategy in the development of prodrugs. researchgate.netsemanticscholar.org

Amidation: The formation of amides from the carboxylic acid can introduce new hydrogen bonding interactions, potentially increasing binding affinity to biological targets. researchgate.netsemanticscholar.orgrsc.org

These reactions are typically carried out using standard coupling reagents or through activation of the carboxylic acid. researchgate.net

Aromatic Ring Substitutions and Heterocyclic Analogues

Modifying the aromatic ring of this compound allows for the fine-tuning of its electronic properties and spatial arrangement. This can involve the introduction of various substituents onto the benzene (B151609) ring or the replacement of the benzene ring with a heterocyclic system.

The introduction of different substituents on the aromatic ring can influence the molecule's interaction with target proteins. msu.edu Furthermore, replacing the benzene ring with a heterocycle, such as a pyridine (B92270) or pyrrole (B145914), can significantly alter the compound's biological activity and physicochemical properties. ijpsonline.comcambridgemedchemconsulting.comenamine.net For example, the pyrrole derivative, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of antitumor drugs. nih.gov

A notable example is the development of 5-formyl-pyrrolo[3,2-b]pyridine derivatives as inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target in hepatocellular carcinoma. nih.gov

Table 1: Examples of Aromatic Ring Modifications and their Significance

| Modification | Resulting Compound Class | Significance in Research |

|---|---|---|

| Introduction of various substituents | Substituted benzene derivatives | Fine-tuning of electronic and steric properties for enhanced biological activity. msu.edu |

| Replacement with a pyridine ring | Pyridine analogues | Altered biological activity and physicochemical properties, explored in various therapeutic areas. ijpsonline.comcambridgemedchemconsulting.com |

| Replacement with a pyrrole ring | Pyrrole analogues | Key intermediates in the synthesis of antitumor drugs. nih.gov |

| Fusion with a pyrrole ring | Pyrrolo[3,2-b]pyridine derivatives | Development of selective and potent inhibitors for cancer therapy, such as FGFR4 inhibitors. nih.gov |

Synthesis and Exploration of Bioisosteric Replacements for Carboxylic Acids

Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's properties while maintaining its biological activity. For carboxylic acids, common bioisosteres include tetrazoles, sulfonamides, and various acidic heterocycles. drughunter.comsemanticscholar.orgresearchgate.netnih.gov

Tetrazoles are frequently used as carboxylic acid bioisosteres due to their similar acidity and planar geometry. drughunter.comcambridgemedchemconsulting.com The synthesis of tetrazole analogues often involves the reaction of a nitrile with an azide (B81097) source, such as sodium azide, sometimes in the presence of a Lewis acid like zinc bromide. uoa.grorganic-chemistry.org This approach has been successfully applied to create tetrazole analogues of various bioactive molecules. nih.gov

Other heterocyclic systems, such as 5-oxo-1,2,4-oxadiazoles and 5-oxo-1,2,4-thiadiazoles, have also been explored as carboxylic acid replacements, offering different acidity and lipophilicity profiles. semanticscholar.orgnih.gov

Synthesis and Exploration of Bioisosteric Replacements for the Aromatic Ring

Replacing the aromatic ring with a non-aromatic or heterocyclic scaffold can lead to significant improvements in properties like solubility and metabolic stability. cambridgemedchemconsulting.comenamine.netbeilstein-journals.org Saturated bicyclic systems, such as bicyclo[1.1.1]pentane and its analogues, are increasingly being investigated as benzene ring bioisosteres. enamine.netbeilstein-journals.org

The synthesis of pyridine analogues, a common bioisosteric replacement for the benzene ring, can be achieved through various methods, including cyclo-condensation and cyclization reactions. ijpsonline.comresearchgate.net Suzuki-Miyaura cross-coupling reactions are also frequently employed to synthesize aryl-substituted pyridines. nih.gov

Imidazole (B134444) and Other Nitrogen-Containing Heterocyclic Scaffolds Derived from Formylbenzoic Acids

Formylbenzoic acids are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.govnih.govalbany.edu Imidazole and its derivatives, for instance, are known to exhibit a wide range of biological activities. illinois.edunih.govnih.gov

The synthesis of imidazole scaffolds can be achieved through various routes, including the reaction of dicarbonyl compounds with ammonia (B1221849) and aldehydes. The formyl group of this compound can participate in such reactions to form imidazole-containing structures. These scaffolds can then be further elaborated to create diverse libraries of compounds for biological screening. illinois.edunih.gov The versatility of these nitrogen-containing heterocycles makes them attractive targets for the development of new therapeutic agents. nih.govnih.govalbany.edumdpi.com

Spectroscopic and Structural Elucidation of 5 Formyl 2,4 Dimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 5-Formyl-2,4-dimethylbenzoic acid, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum, distinct signals are expected for the aldehydic proton, the two aromatic protons, and the protons of the two methyl groups, as well as the carboxylic acid proton. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons, being in different chemical environments, would likely appear as two singlets. The two methyl groups attached to the aromatic ring will also present as distinct singlets, with their chemical shifts influenced by their position relative to the other substituents. The carboxylic acid proton is often a broad singlet and can appear over a wide chemical shift range, typically above 10 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbons of the carboxylic acid and the aldehyde group are expected at the most downfield shifts (typically >160 ppm for the acid and >190 ppm for the aldehyde). The aromatic carbons will have distinct signals in the aromatic region (approximately 120-150 ppm), with their exact shifts determined by the electronic effects of the attached substituents. The carbons of the two methyl groups will appear in the upfield region of the spectrum.

To illustrate the expected chemical shifts, a comparative data table is presented below, based on known values for similar substituted benzoic acids.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad s) | Carboxylic Acid (-COOH) | ~170 |

| Aldehyde (-CHO) | 9.5 - 10.5 (s) | Aldehyde (-CHO) | > 190 |

| Aromatic CH | 7.5 - 8.5 (two s) | Aromatic C (quaternary) | 130 - 150 |

| Methyl (-CH₃) | 2.2 - 2.7 (two s) | Aromatic CH | 125 - 140 |

| Methyl (-CH₃) | 15 - 25 |

Note: This table represents predicted values based on the analysis of related compounds. Actual experimental values may vary.

Vibrational Spectroscopy (e.g., FTIR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. Strong carbonyl (C=O) stretching bands will be prominent. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the aldehydic carbonyl stretch is expected at a slightly higher wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. The C-H stretching vibrations of the methyl groups and the aromatic ring will be observed around 2850-3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

FT-Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the C=C and C-H stretching vibrations of the aromatic ring and the methyl groups are usually strong. The symmetric stretching of the benzene ring is often a prominent feature in the Raman spectrum.

| Functional Group | FTIR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| -OH (Carboxylic Acid) | 2500-3300 (broad) | Weak | O-H Stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O Stretch |

| C=O (Aldehyde) | 1680-1700 | Strong | C=O Stretch |

| Aromatic C-H | 3000-3100 | Strong | C-H Stretch |

| Aliphatic C-H | 2850-2970 | Strong | C-H Stretch |

| Aromatic C=C | 1450-1600 | Strong | C=C Stretch |

Note: This table presents expected vibrational frequencies based on typical group frequencies.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene ring. The presence of the carboxyl and formyl groups, both of which are chromophores, will influence the absorption maxima.

Typically, benzoic acid and its derivatives exhibit a strong absorption band (the E2 band) around 230 nm and a weaker, more structured band (the B band) around 270-280 nm, both arising from π→π* transitions within the benzene ring. The presence of the additional formyl group, which extends the conjugation, is likely to cause a bathochromic (red) shift in these absorption bands to longer wavelengths. The exact position and intensity of these bands can be influenced by the solvent polarity. Information on the emission properties (fluorescence or phosphorescence) of this specific compound is not widely available in the literature.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π* (E2 band) | ~240-260 | High |

| π→π* (B band) | ~280-300 | Moderate |

| n→π* (Carbonyl) | ~320-340 | Low |

Note: This table provides predicted absorption maxima based on the analysis of related aromatic aldehydes and carboxylic acids.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (molar mass: 178.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (-OH), leading to a fragment ion at m/z 161 (M-17). Another expected fragmentation is the loss of the formyl group (-CHO), resulting in a fragment at m/z 149 (M-29), or the loss of a water molecule (M-18) from the carboxylic acid, especially in ortho-substituted benzoic acids, though less likely here. The loss of the entire carboxyl group (-COOH) would lead to a fragment at m/z 133 (M-45). Further fragmentation of these primary ions would provide additional structural clues.

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 178 | [C₁₀H₁₀O₃]⁺ | M⁺ (Molecular Ion) |

| 161 | [C₁₀H₉O₂]⁺ | -OH |

| 149 | [C₉H₉O₂]⁺ | -CHO |

| 133 | [C₉H₉O]⁺ | -COOH |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

Note: This table outlines plausible fragmentation pathways based on the principles of mass spectrometry.

X-ray Crystallography in Solid-State Structural Determination

It is anticipated that in the solid state, this compound molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. This would result in a planar, eight-membered ring system involving two molecules. The benzene rings would likely be planar, with the formyl and carboxyl groups potentially showing some degree of twisting out of the plane of the ring due to steric interactions with the adjacent methyl groups. The precise crystal packing would be determined by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings.

Computational Chemistry and Theoretical Investigations of 5 Formyl 2,4 Dimethylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT, ab initio) for Molecular Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

Detailed research findings from studies on analogous compounds, such as 2,4-dimethylbenzoic acid, often employ DFT methods like B3LYP or MPW1PW91 with basis sets such as 6-311++G(d,p) to perform geometry optimization. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, conformation of the molecule. For 5-Formyl-2,4-dimethylbenzoic acid, these calculations would reveal the precise spatial orientation of the carboxylic acid and formyl functional groups relative to the dimethylated benzene (B151609) ring. The electronic structure, including the distribution of electron density and electrostatic potential, is also determined, highlighting the electron-rich and electron-poor regions of the molecule which are key to its reactivity. ucl.ac.uk

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data representative of what a DFT B3LYP/6-311++G(d,p) calculation would yield.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(carboxyl)-C(ring) | 1.49 Å |

| C=O (carboxyl) | 1.21 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C(formyl)-C(ring) | 1.48 Å | |

| C=O (formyl) | 1.22 Å | |

| Bond Angle | O=C-O (carboxyl) | 123.5° |

| C(ring)-C-O (carboxyl) | 118.0° | |

| C(ring)-C=O (formyl) | 121.0° | |

| Dihedral Angle | C(ring)-C(ring)-C-O (carboxyl) | ~25° (twisted) |

| C(ring)-C(ring)-C=O (formyl) | ~15° (twisted) |

Prediction and Analysis of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation.

Vibrational Frequencies (FTIR and FT-Raman): Following geometry optimization, the harmonic vibrational frequencies can be calculated using the same DFT methods. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as the stretching and bending of bonds. researchgate.net For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxyl and formyl groups, and various C-H and C-C vibrations within the aromatic ring. Comparing these predicted frequencies with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra allows for a detailed and accurate assignment of the observed spectral bands. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) This table presents hypothetical data representative of what a DFT calculation would yield.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3570 (monomer), ~2950 (dimer) |

| Carboxylic Acid | C=O Stretch | ~1750 (monomer), ~1705 (dimer) |

| Formyl Group | C=O Stretch | ~1710 |

| Formyl Group | C-H Stretch | ~2850, ~2750 |

| Aromatic Ring | C=C Stretch | ~1600, ~1580 |

| Methyl Groups | C-H Stretch | ~2980 |

Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides the tools to investigate the pathways of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify the low-energy paths that a reaction is likely to follow. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate. For a molecule like this compound, computational studies could explore reactions such as oxidation of the formyl group, esterification of the carboxylic acid, or electrophilic substitution on the aromatic ring. While specific studies on this compound are not widely documented, the methodology remains a standard and powerful approach for understanding its chemical reactivity.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO) and Charge Transfer Characteristics

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Table 3: Representative Frontier Orbital Energies (Illustrative Data) This table presents hypothetical data representative of what a DFT calculation would yield.

| Parameter | Energy Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations allow for the study of a molecule's movement and conformational changes over time. ucl.ac.uk this compound possesses conformational flexibility due to the rotation of the carboxylic acid and formyl groups around their single bonds to the aromatic ring. MD simulations can explore the potential energy landscape to identify different stable conformers and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum or in different solvents, to understand how intermolecular interactions influence conformational preference and phenomena like self-association or dimerization. ucl.ac.uk

Predicted Collision Cross-Section (CCS) Values and Their Significance

The integration of ion mobility spectrometry (IMS) with mass spectrometry (MS) has introduced an additional dimension of separation based on the size, shape, and charge of an ion. The key parameter measured in IMS is the Collision Cross-Section (CCS), which is a measure of the effective area of the ion as it tumbles and drifts through a buffer gas. mdpi.com

Experimentally measuring CCS values for all known compounds is impractical. Therefore, computational prediction of CCS values has become a vital tool, particularly for identifying unknown metabolites or novel compounds. nih.gov Machine learning algorithms, such as support vector regression (SVR), are trained on large datasets of experimentally measured CCS values and a series of calculated molecular descriptors. semanticscholar.orgshen-lab.org These trained models can then predict the CCS values for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺) of a molecule like this compound with a high degree of accuracy, often with a median relative error of less than 3%. shen-lab.org Matching an experimentally measured CCS value to a predicted one significantly increases the confidence in compound identification. semanticscholar.org

Table 4: Predicted Collision Cross-Section (CCS) Values in Nitrogen (N₂) (Illustrative Data) This table presents hypothetical data representative of what a prediction model would yield.

| Ion Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 135.2 |

| [M+Na]⁺ | 138.5 |

| [M-H]⁻ | 131.8 |

| [M+Cl]⁻ | 140.1 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylbenzoic acid |

| 2,3,4-tri-fluoro-benzoic acid |

Advanced Applications of 5 Formyl 2,4 Dimethylbenzoic Acid in Organic Synthesis

Utilization as a Synthetic Synthon for Complex Organic Molecules

5-Formyl-2,4-dimethylbenzoic acid serves as a crucial synthon—a molecular fragment used to build larger molecules—for the assembly of complex organic structures. The differential reactivity of its two functional groups, the carboxylic acid and the formyl group, can be exploited to achieve sequential and controlled bond formations.

The aldehyde functionality readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons olefination, aldol (B89426) condensations, and reductive aminations. These reactions allow for the introduction of diverse structural motifs, paving the way for the synthesis of intricate molecular frameworks. For instance, the formyl group can be a gateway to constructing heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Simultaneously, the carboxylic acid group offers a handle for another set of transformations. It can be converted into esters, amides, or acid halides, enabling the coupling with alcohols, amines, or other nucleophiles. This dual reactivity is paramount for the convergent synthesis of complex targets, where large fragments of a molecule are prepared separately and then joined together.

While direct and extensive research on the application of this compound in the total synthesis of specific complex natural products is not widely documented, the utility of analogous formylbenzoic acids is well-established. For example, the synthesis of various bioactive heterocyclic compounds often relies on the strategic use of formylbenzoic acid derivatives to introduce key pharmacophoric features.

Role in the Construction of Polyfunctional Scaffolds

The inherent structure of this compound makes it an ideal starting material for the creation of polyfunctional scaffolds. These are core molecular structures that possess multiple reactive sites, allowing for subsequent diversification to generate libraries of related compounds, a common practice in medicinal chemistry and drug discovery.

The aldehyde can be transformed into a variety of other functional groups, such as a hydroxymethyl group via reduction, a cyano group via the Strecker synthesis, or a different heterocyclic ring system through condensation reactions with appropriate partners. The carboxylic acid can be engaged in coupling reactions or can direct ortho-lithiation to introduce additional substituents on the aromatic ring, further increasing the functional complexity. The methyl groups, while seemingly simple, influence the reactivity and solubility of the molecule and can potentially be functionalized under specific conditions.

The ability to selectively manipulate the formyl and carboxyl groups allows for a stepwise and controlled construction of a scaffold. For example, the aldehyde could first be used in a multicomponent reaction to build a complex heterocyclic core, followed by the modification of the carboxylic acid to attach the scaffold to a solid support for combinatorial synthesis or to introduce a solubilizing group.

Application in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. researchgate.net In this context, a halogenated derivative of this compound could serve as an excellent substrate. For instance, if the parent compound were brominated, the resulting brominated this compound would be a prime candidate for Suzuki-Miyaura coupling with a variety of boronic acids or esters.

This reaction would enable the introduction of new aryl or heteroaryl substituents onto the benzene (B151609) ring, leading to the synthesis of biaryl compounds. These structures are of significant interest in materials science (for example, in the synthesis of organic light-emitting diodes - OLEDs) and in medicinal chemistry, as the biaryl motif is a common feature in many biologically active molecules.

The general scheme for such a reaction would involve the coupling of the halogenated this compound derivative with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific substrate combination. The presence of both the formyl and carboxylic acid groups would require careful consideration of the reaction conditions to avoid undesired side reactions. However, the robustness of the Suzuki-Miyaura coupling often allows for the presence of such functional groups. libretexts.org

| Reactant 1 (Hypothetical) | Reactant 2 | Catalyst System | Product Type | Potential Application |

| Bromo-5-formyl-2,4-dimethylbenzoic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative | Liquid crystals, drug scaffolds |

| Bromo-5-formyl-2,4-dimethylbenzoic acid | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | Heteroaryl-aryl derivative | Organic electronics, polymers |

| Bromo-5-formyl-2,4-dimethylbenzoic acid | Vinylboronic acid | Pd(OAc)₂, SPhos | Styrene derivative | Monomers for polymerization |

Precursor for Functional Materials and Metal-Organic Frameworks

The bifunctional nature of this compound makes it a highly attractive ligand for the synthesis of functional materials, particularly Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by the choice of the metal and the organic linker. researchgate.net

This compound can act as a ditopic linker, with the carboxylate group coordinating to the metal centers to form the framework structure. The formyl group, which may not participate in the initial framework formation, would then be available for post-synthetic modification. This allows for the introduction of new functionalities within the pores of the MOF after its initial synthesis. For example, the aldehyde groups could be converted to imines, amines, or other functional groups, thereby altering the adsorption properties, catalytic activity, or sensing capabilities of the material.

The synthesis of MOFs using functionalized benzoic acid linkers is a well-established strategy. For instance, aminobenzoic acids and other functionalized dicarboxylic acids have been successfully employed to create MOFs with tailored properties for applications in gas storage, separation, and catalysis. While specific MOFs constructed from this compound are not extensively reported, the principles of MOF chemistry strongly suggest its potential as a valuable building block in this field.

| Metal Ion Source | Ligand | Potential MOF Properties | Potential Applications |

| Zinc Nitrate | This compound | Porous, with available aldehyde groups | Gas separation, catalysis, sensing |

| Copper Acetate | This compound | Luminescent, redox-active | Chemical sensing, photocatalysis |

| Zirconium Chloride | This compound | High stability, tunable porosity | Drug delivery, heterogeneous catalysis |

This table illustrates the potential for synthesizing Metal-Organic Frameworks using this compound as a linker, based on established MOF synthesis principles.

Medicinal Chemistry and Chemical Biology Research Based on 5 Formyl 2,4 Dimethylbenzoic Acid Scaffolds

Design and Synthesis of Bioactive Compounds Employing the Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in the design of bioactive molecules due to its ability to engage in various biological interactions, including hydrogen bonding and ionic interactions. The specific substitution pattern of 5-formyl-2,4-dimethylbenzoic acid offers distinct opportunities for synthetic modification to create diverse libraries of compounds for biological screening.

The formyl group at the 5-position is a particularly useful chemical handle. It can be readily oxidized to a second carboxylic acid group, reduced to a hydroxymethyl group, or used in reductive amination reactions to introduce a wide array of amine-containing substituents. These transformations allow for the systematic modification of the molecule's properties, such as polarity, size, and hydrogen bonding capacity, which are critical for tuning biological activity.

| Functional Group | Position | Potential Synthetic Modifications | Impact on Bioactivity |

|---|---|---|---|

| Carboxylic Acid | 1 | Esterification, Amide formation | Alters polarity, solubility, and interaction with target proteins. |

| Methyl | 2, 4 | Limited direct modification, influences reactivity of the ring | Provides steric bulk, influences binding orientation and lipophilicity. |

| Formyl (Aldehyde) | 5 | Oxidation to carboxylic acid, Reduction to alcohol, Reductive amination, Wittig reaction | Allows for the introduction of diverse functional groups to explore structure-activity relationships. |

Applications in Ligand Design and Structure-Activity Relationship (SAR) Studies

The this compound scaffold is well-suited for ligand design and structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to understand how specific structural features influence biological activity. nih.gov The distinct functional groups on this scaffold allow for systematic modifications.

For example, the carboxylic acid can be kept constant as an "anchor" to interact with a target protein, while the formyl group is modified to explore how changes in size, electronics, and hydrogen-bonding capacity at that position affect binding affinity. The methyl groups also play a role in defining the shape and hydrophobic character of the molecule, which is critical for fitting into a ligand-binding pocket. nih.gov

The utility of the parent 2,4-dimethylbenzoic acid as a ligand has been demonstrated in the synthesis of lanthanide complexes. nih.gov In these complexes, the benzoic acid coordinates with the metal ions, and the aromatic structure helps to sensitize the luminescence of the lanthanides. nih.gov This ability to coordinate with metal ions also suggests its potential use in designing inhibitors for metalloenzymes, where the benzoic acid moiety could interact with a metal cofactor in the enzyme's active site.

SAR studies on benzoic acid derivatives for other targets, such as anti-sickling agents, have shown that both hydrophilic substituents and the hydrophobic phenyl core are crucial for activity. The this compound scaffold possesses both a hydrophilic formyl group and a hydrophobic dimethylated phenyl ring, making it an interesting starting point for such optimization studies.

Role in Photolabile Protecting Groups (Photocages) for Controlled Release Studies

Photolabile protecting groups, or "photocages," are molecules that can be attached to a biologically active substance to render it inactive. wikipedia.org The active substance can then be released at a specific time and location by exposure to light. wikipedia.orgnih.gov This technology provides precise spatiotemporal control in biological experiments.

Various chemical structures have been developed as photocages, with many based on aromatic carbonyl compounds, such as the o-nitrobenzyl and phenacyl groups. nih.govresearchgate.net These groups are designed to undergo a photochemical reaction upon light absorption, leading to the cleavage of a bond and the release of the "caged" molecule, which could be a carboxylic acid, an alcohol, or another functional group. nih.gov

The this compound structure contains an aromatic ring and a carbonyl group (the formyl group), which are key features of many photocages. While this specific compound may not have been extensively studied as a photocage, its derivatives could potentially be engineered for this purpose. For instance, theoretical studies on benzoic acid derivatives have explored their photoexcitation properties, which is fundamental to designing new photolabile groups. ornl.gov The development of photocages for carboxylic acids is an active area of research, with various chromophores being utilized to achieve release with different wavelengths of light, including near-infrared light for deeper tissue penetration. researchgate.netnih.gov

Investigations into Metabolic Pathways and Biotransformations

Understanding how a compound is metabolized is crucial for its development as a drug. The study of metabolic pathways and biotransformations reveals how the body processes a chemical, which can affect its efficacy and clearance.

While the specific metabolic fate of this compound is not widely documented, the metabolism of its core structure, 2,4-dimethylbenzoic acid, is known. 2,4-dimethylbenzoic acid is a metabolite of pseudocumene (1,2,4-trimethylbenzene), a component of petroleum. researchgate.netsigmaaldrich.compjoes.com In animal models, pseudocumene is metabolized through the oxidation of one of its methyl groups to a carboxylic acid, forming dimethylbenzoic acid isomers, including the 2,4-isomer. researchgate.netpjoes.com This indicates that the 2,4-dimethylbenzoic acid core can be formed in and processed by biological systems. ebi.ac.ukebi.ac.uk

The biotransformation of the 5-formyl group is likely to follow well-established metabolic pathways for aromatic aldehydes. In biological systems, aldehydes can be either oxidized to carboxylic acids or reduced to alcohols. oup.comnih.gov For example, microorganisms like Saccharomyces cerevisiae are known to reduce aromatic aldehydes to their corresponding alcohols. oup.com Conversely, acetogenic bacteria can oxidize the aldehyde group of compounds like vanillin to the carboxylic acid level. nih.gov Therefore, it is plausible that this compound could be metabolized in vivo to either 5-hydroxymethyl-2,4-dimethylbenzoic acid or 2,4-dimethyl-1,5-benzenedicarboxylic acid.

| Compound | Potential Metabolic Transformation | Resulting Product | Enzymatic Process |

|---|---|---|---|

| This compound | Oxidation of the formyl group | 2,4-dimethyl-1,5-benzenedicarboxylic acid | Aldehyde dehydrogenase |

| This compound | Reduction of the formyl group | 5-Hydroxymethyl-2,4-dimethylbenzoic acid | Aldehyde reductase / Alcohol dehydrogenase |

| Pseudocumene (1,2,4-trimethylbenzene) | Oxidation of a methyl group | 2,4-Dimethylbenzoic acid | Cytochrome P450 monooxygenases |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount for modern chemical synthesis. frontiersin.org Future research will undoubtedly focus on developing more sustainable and efficient pathways to 5-Formyl-2,4-dimethylbenzoic acid, moving away from conventional methods that may involve harsh conditions or produce significant waste.

A primary challenge lies in designing synthetic routes with high atom economy and minimal environmental impact. One promising avenue is the exploration of direct carboxylation and formylation techniques. For instance, processes utilizing carbon dioxide as a C1 source for the carboxyl group are highly desirable. google.com A potential route could involve the catalytic carboxylation of m-xylene (B151644) to produce 2,4-dimethylbenzoic acid, followed by a highly regioselective formylation step. google.comnih.gov

Another sustainable approach involves the catalytic oxidation of more readily available precursors. A method using oxygen as a green and inexpensive oxidant in a continuous reaction system has been proposed for substituted benzoic acids, which could be adapted for this specific compound. wipo.int Such methods aim to reduce the reliance on stoichiometric, heavy-metal-based oxidants like potassium permanganate (B83412) or chromium trioxide, which generate hazardous waste. google.com

Key Research Goals and Challenges:

| Research Goal | Associated Challenges | Potential Approach |

|---|---|---|

| Single-step synthesis from m-xylene | Achieving high regioselectivity for both formyl and carboxyl groups. | Development of novel multi-functional catalysts. |

| Use of green oxidants (e.g., O₂, H₂O₂) | Catalyst deactivation, low reaction rates, and controlling selectivity. | Continuous flow reactors, phase-transfer catalysis. frontiersin.orgwipo.int |

Exploration of Unconventional Reactivity Profiles and Catalysis

The unique trifunctional nature of this compound—possessing an aldehyde, a carboxylic acid, and an activated aromatic ring—opens the door to exploring complex and selective chemical transformations. Future research should aim to selectively target one functional group in the presence of the others, unlocking new synthetic possibilities.

Investigating the differential reactivity of the formyl and carboxylic acid groups is a key area. This would enable the molecule to be used as a versatile linker or scaffold where each functional group can be addressed sequentially in multi-step synthetic sequences. Furthermore, the electronic effects of the methyl, formyl, and carboxyl substituents on the aromatic ring's reactivity towards electrophilic or nucleophilic substitution warrant deeper investigation.

A significant challenge and opportunity lie in using derivatives of this compound in catalysis. The molecule itself or its elaborated forms could serve as ligands for transition metal catalysts or as a foundation for novel organocatalysts. The combination of a Lewis basic aldehyde and a Brønsted acidic carboxylic acid within the same rigid framework could lead to bifunctional catalysts for various organic transformations.

Expansion of Scaffold Diversity in Medicinal Chemistry Applications

While this compound is noted as an intermediate for pharmaceutical applications, its potential as a core scaffold in medicinal chemistry is underdeveloped. synhet.com Benzoic acid derivatives are known to exhibit a wide range of biological activities. Future work should focus on systematically modifying the structure of this compound to generate libraries of novel compounds for biological screening.

The formyl group is a particularly attractive handle for diversification. It can be readily converted into a wide array of other functionalities, such as amines (via reductive amination), alcohols (via reduction), imines, and oximes, or used in multicomponent reactions like the Ugi or Passerini reactions. Each new derivative presents a unique three-dimensional shape and set of functional groups for interacting with biological targets. The challenge is to apply rational design principles to create focused libraries with a higher probability of yielding bioactive "hits."

Advanced Computational Modeling for Predictive Design

To accelerate the discovery of new applications for this compound and its derivatives, advanced computational modeling will be an indispensable tool. Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's electronic structure, reactivity, and spectral properties, guiding the design of synthetic routes and catalytic systems.

In the realm of medicinal chemistry, computational tools can forecast the potential of new derivatives as drug candidates. Molecular docking simulations can predict how these compounds might bind to the active sites of enzymes or receptors. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed as more derivatives are synthesized and tested, allowing researchers to correlate specific structural features with biological activity and design next-generation compounds with enhanced potency and selectivity. The primary challenge is the need for initial experimental data to build and validate these predictive models.

Interdisciplinary Approaches in Chemical Biology and Materials Science

The unique functionalities of this compound make it an excellent candidate for applications at the interface of chemistry, biology, and materials science.

Chemical Biology: The aldehyde group serves as a reactive handle for bioconjugation, allowing the molecule to be attached to proteins, peptides, or nucleic acids. This could be used to develop chemical probes to study biological processes or to create targeted drug delivery systems. The challenge is to achieve highly specific conjugation under physiological conditions.

Materials Science: The rigid structure and bifunctional nature (carboxylic acid and formyl group) make this compound an attractive building block for advanced materials. It could be incorporated as a monomer into novel polymers or as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The formyl group within the material's pores could then be post-synthetically modified to tune the material's properties for applications in gas storage, separation, or catalysis.

Chemoenzymatic Synthesis and Biocatalysis Applications

Harnessing the power of enzymes offers a green, highly selective alternative to traditional chemical synthesis. nih.gov Future research should explore the use of biocatalysis for both the production and transformation of this compound.

The development of chemoenzymatic routes could address key synthetic challenges. For example, an engineered oxidase or dehydrogenase could catalyze the selective oxidation of a methyl group to a formyl group, or a carboxylase could be used for the carboxylation step. Such biotransformations occur at ambient temperature and pressure in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.govnih.gov

The main challenge in this area is enzyme discovery and engineering. Identifying or creating an enzyme that recognizes the specific substitution pattern of the substrate and performs the desired transformation with high efficiency and selectivity is a complex task that requires a combination of bioinformatics, molecular biology, and high-throughput screening. nih.gov

Q & A

Q. What are the common synthetic routes for 5-Formyl-2,4-dimethylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via formylation of a pre-functionalized benzoic acid derivative. A multi-step approach involves bromination of 2,4-dimethylbenzoic acid followed by formylation using hexamethylenetetramine (HMTA) in acidic conditions. For example, a two-step protocol yields ~60–70% purity, requiring recrystallization with ethanol/water mixtures to achieve >95% purity . Key variables include temperature control (80–100°C for bromination) and stoichiometric ratios of formylating agents. Impurities like unreacted brominated intermediates are common and can be mitigated via gradient HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons of the dimethylbenzoic acid moiety resonate between δ 6.8–7.5 ppm. Carboxylic acid protons (if present) are typically absent due to deuteration in DMSO-d₆ .

- FT-IR : Confirm the presence of carbonyl groups (C=O stretch at ~1680–1700 cm⁻¹ for the carboxylic acid and ~1710 cm⁻¹ for the formyl group) .

- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ peaks at m/z 192.1 (calculated for C₁₀H₁₀O₃) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. The formyl group is prone to oxidation, so avoid exposure to humidity and oxidizing agents. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For example, the formyl group’s NMR chemical shift may vary in D₂O vs. DMSO due to hydrogen bonding. To standardize

- Use deuterated solvents with controlled pH.

- Perform variable-temperature NMR to detect tautomerization (e.g., keto-enol shifts).

- Cross-validate with X-ray crystallography when possible, as seen in related benzoic acid derivatives .

Q. What strategies optimize the scalability of this compound synthesis for industrial research?

- Methodological Answer : Transition from batch to flow chemistry improves reproducibility and reduces reaction times. Key steps:

- Use microreactors for bromination to enhance heat transfer and minimize side reactions.

- Replace HMTA with DMF/POCl₃ for safer, higher-yielding formylation (85% yield reported in pilot studies) .

- Implement inline purification via simulated moving bed (SMB) chromatography to bypass recrystallization bottlenecks .

Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?

- Methodological Answer : The formyl and carboxylic acid groups enable hydrogen bonding with enzymes like carboxylases or dehydrogenases. For activity studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.